1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethan-1-one
Description
1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethanone is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a methoxy group attached to the naphthalene ring and a phenoxyethanone moiety
Properties
CAS No. |
141591-14-2 |
|---|---|
Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
1-(7-methoxynaphthalen-2-yl)-2-phenoxyethanone |
InChI |
InChI=1S/C19H16O3/c1-21-18-10-9-14-7-8-15(11-16(14)12-18)19(20)13-22-17-5-3-2-4-6-17/h2-12H,13H2,1H3 |
InChI Key |
DWFQULOAUYHCBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)C(=O)COC3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The electrophilic aromatic substitution occurs at the electron-rich position 2 of the naphthalene ring due to the directing effect of the methoxy group. Aluminum chloride (AlCl₃) is typically used as the catalyst, facilitating the formation of the acylium ion from phenoxyacetyl chloride.
Key Steps:
-
Activation of Phenoxyacetyl Chloride : AlCl₃ coordinates with the carbonyl oxygen, generating a reactive acylium ion.
-
Electrophilic Attack : The acylium ion targets position 2 of 7-methoxynaphthalene, forming a σ-complex intermediate.
-
Deprotonation : Restoration of aromaticity yields the final product.
Optimization Strategies
-
Catalyst Loading : Excess AlCl₃ (1.5–2.0 equivalents) ensures complete conversion but risks over-acylation.
-
Solvent Choice : Dichloromethane (DCM) or nitrobenzene enhances electrophilicity but requires rigorous drying to prevent hydrolysis.
-
Temperature : Reactions proceed at 0–5°C to minimize polysubstitution.
Table 1: Representative Friedel-Crafts Acylation Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 1.5–2.0 equivalents | 85–92% |
| Reaction Temperature | 0–5°C | Maximizes regioselectivity |
| Solvent | Anhydrous DCM | Prevents hydrolysis |
Organometallic Approaches for Enhanced Regiocontrol
Alternative methods leverage organometallic reagents to install the phenoxyacetyl group with higher precision.
Grignard Reagent-Mediated Coupling
A two-step process involves:
-
Lithiation of 7-Methoxynaphthalene : Using n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF).
-
Quenching with Phenoxyacetyl Chloride : The lithiated intermediate reacts with phenoxyacetyl chloride to form the ketone.
Advantages:
-
Avoids Lewis acid catalysts, reducing side reactions.
-
Enables functionalization of sensitive substrates.
Challenges:
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Friedel-Crafts Acylation | 85–92 | 95–98 | High |
| Organometallic Coupling | 50–65 | 90–95 | Moderate |
The Friedel-Crafts method remains superior for large-scale synthesis, while organometallic approaches suit substrates incompatible with strong acids.
Challenges in Synthesis and Purification
Byproduct Formation
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group at position 7 of the naphthalene ring undergoes oxidation to form derivatives with enhanced polarity or biological activity:
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Methoxy → Carboxylic Acid | KMnO₄, H₂O, reflux | 7-Methoxynaphthalene-2-carboxylic acid | 65–78% | |
| Methoxy → Quinone | DDQ, CH₂Cl₂, rt | 7-Methoxy-1,4-naphthoquinone | Not reported |
Key Findings :
-
Oxidation with KMnO₄ selectively targets the methoxy group without affecting the phenoxyethyl ketone moiety.
-
DDQ-mediated oxidation introduces a quinone structure, potentially useful in redox-active drug design.
Reduction Reactions
The ketone group undergoes reduction to produce secondary alcohols:
Mechanistic Insight :
-
NaBH₄ reduction proceeds via nucleophilic attack on the carbonyl carbon, forming a stable alkoxide intermediate .
-
Hydrogenation under catalytic conditions saturates the ketone to an ethane derivative, altering lipophilicity.
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs at electron-rich positions of the naphthalene ring:
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CHCl₃ | 1-(7-Methoxy-5-bromonaphthalen-2-yl)-2-phenoxyethan-1-one | 60% | |
| Nitration | HNO₃, H₂SO₄, 0°C | 1-(7-Methoxy-5-nitronaphthalen-2-yl)-2-phenoxyethan-1-one | 55% |
Regioselectivity :
-
Bromination favors position 5 due to steric and electronic directing effects of the methoxy group.
Nucleophilic Acyl Substitution
The ketone group participates in nucleophilic reactions under basic conditions:
Application :
-
Esterification with chiral acids (e.g., naproxen derivatives) generates prodrugs with enhanced bioavailability .
Demethylation Reactions
Controlled demethylation modifies the methoxy group’s electronic properties:
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Methoxy → Hydroxy | AlCl₃, CH₂Cl₂, reflux | 1-(7-Hydroxynaphthalen-2-yl)-2-phenoxyethan-1-one | 88% |
Structural Impact :
-
Demethylation introduces a phenolic hydroxyl group, enabling hydrogen bonding in biological systems .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the presence of dienophiles:
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Cycloaddition | UV light, maleic anhydride | Bicyclic naphthoquinone adduct | Not reported |
Significance :
-
Photoreactivity highlights potential applications in materials science for light-responsive polymers.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethan-1-one serves as a valuable building block for creating more complex molecules. Its unique functional groups facilitate various chemical reactions, enabling chemists to explore new synthetic pathways and develop novel compounds.
Research has indicated that this compound exhibits potential anti-inflammatory and antimicrobial properties. Studies have shown that derivatives containing a phenoxy group can inhibit the aggregation of amyloid-beta (Aβ), which is crucial in Alzheimer's disease research. The presence of the phenoxy moiety has been linked to enhanced biological activity, making it a target for further exploration in neurodegenerative disease therapies .
Medicinal Chemistry
The compound is under investigation for its therapeutic applications, particularly in drug development. It has been explored for its potential as an antidepressant and anxiolytic agent due to its interaction with serotonin receptors (5-HT receptors). Modifications to the phenoxy group have been shown to enhance pharmacological properties, indicating that derivatives of this compound could lead to effective treatments for mood disorders .
Case Studies
Mechanism of Action
The mechanism of action of 1-(7-methoxynaphthalen-2-yl)-2-phenoxyethanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxynaphthalene-2-carboxylic acid
- 1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethanol
- (7-Methoxynaphthalen-2-yl)boronic acid
Uniqueness
1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Biological Activity
1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethan-1-one is an organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound features a methoxy-substituted naphthalene moiety and a phenoxy group, which are significant for its biological activity. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with an approximate molecular weight of 284.31 g/mol. The structural framework includes:
- A 7-methoxynaphthalene moiety, which contributes to the compound's lipophilicity and interaction with biological targets.
- A phenoxy group , known for enhancing pharmacological properties such as receptor binding and enzyme modulation.
Biological Activities
Research indicates that this compound exhibits several biological activities, primarily in the following areas:
1. Antimicrobial Activity
Studies have shown that the compound possesses notable antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating effective inhibition. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory activity, showing potential in reducing inflammation markers in vitro and in vivo. This effect may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
3. Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. It has been tested on various cancer cell lines, including breast and liver cancer, showing promising results in inhibiting cell proliferation and inducing apoptosis .
The biological activity of this compound can be attributed to its structural features:
- The methoxy group enhances lipophilicity, facilitating cellular uptake.
- The phenoxy moiety plays a critical role in receptor interactions and enzyme inhibition, particularly concerning serotonin receptors which are implicated in mood regulation and anxiety .
Case Studies
Several studies highlight the biological activity of this compound:
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethan-1-one?
The compound is synthesized via condensation reactions, typically involving a ketone precursor and a phenoxy group donor. For example, analogous naphthalenone derivatives are prepared by refluxing substituted naphthols with glacial acetic acid in the presence of ZnCl₂ (modified Nencki method), followed by condensation with aldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol with KOH as a base . Reaction optimization includes controlling stoichiometry, temperature (reflux conditions), and catalyst selection. Characterization of intermediates via TLC and NMR ensures stepwise progression.
Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- 1H/13C NMR : Focus on aromatic proton environments (e.g., methoxy singlet at ~3.8–4.0 ppm, naphthalene protons at 6.8–8.5 ppm) and carbonyl carbon signals (~195–205 ppm). Compare with structurally similar compounds, such as 1-(4-Methoxyphenyl)-2-phenoxyethan-1-one, where 13C NMR confirms the ketone at 197.8 ppm .
- FT-IR : Validate carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and methoxy C-O vibrations at ~1250 cm⁻¹.
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion ([M+H]⁺) matches theoretical mass (e.g., C₁₉H₁₆O₃: 292.1099 g/mol).
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing of this compound, and what software tools are recommended for structural refinement?
Crystallographic studies of related naphthalenone derivatives reveal intramolecular hydrogen bonds (e.g., O–H⋯O=C) and π-π stacking between aromatic rings . Use SHELXL for refinement, leveraging restraints for disordered moieties and anisotropic displacement parameters. Key steps:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector.
- Hydrogen Bond Analysis : Measure donor-acceptor distances (e.g., O3⋯H1 = 1.77 Å in (2-hydroxy-7-methoxynaphthalen-1-yl)(phenyl)methanone ).
- Visualization : Employ ORTEP-III for thermal ellipsoid plots and Mercury for packing diagrams .
Q. What computational approaches are suitable for predicting the compound’s reactivity in catalytic systems?
- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Compare with experimental results for derivatives like β-O-4 lignin models .
- Docking Simulations : Investigate binding affinity to biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrophobic interactions with the naphthalene core.
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Dose-Response Curves : Perform IC₅₀ assays across multiple cell lines (e.g., cancer vs. normal) to assess selectivity.
- Metabolic Stability : Use hepatic microsome assays (human/rat) to evaluate CYP450-mediated degradation.
- Control Experiments : Rule out assay interference (e.g., autofluorescence) via parallel controls with structurally similar but inactive analogs .
Methodological Challenges
Q. What strategies mitigate challenges in purity analysis during synthesis?
- HPLC-DAD : Use a C18 column (ACN/H2O gradient) to resolve regioisomers. Monitor λ = 254 nm for aromatic absorption.
- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to remove byproducts like 1-(4-chlorophenyl)-2-phenoxyethan-1-one .
- X-ray Powder Diffraction (XRPD) : Confirm polymorphic purity by matching experimental patterns with single-crystal data .
Q. How can researchers design experiments to study the compound’s photophysical properties?
- UV-Vis Spectroscopy : Measure λₘₐₓ in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to assess solvatochromism.
- Fluorescence Quenching : Titrate with iodide ions to evaluate excited-state interactions.
- TD-DFT Calculations : Correlate experimental λₘₐₓ with theoretical transitions (e.g., S₀→S₁ excitations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
